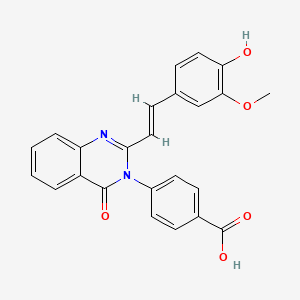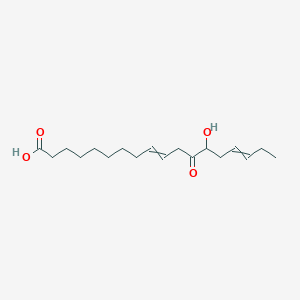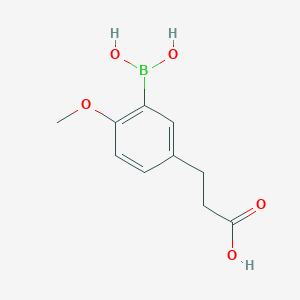
4-(2-(4-Hydroxy-3-methoxystyryl)-4-oxoquinazolin-3(4H)-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid is a complex organic compound that features a quinazolinone core linked to a benzoic acid moiety through a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid typically involves multiple steps, starting with the preparation of the quinazolinone core. One common method involves the condensation of anthranilic acid with an appropriate aldehyde, followed by cyclization to form the quinazolinone ring. The vinyl group is then introduced through a Heck reaction, which couples the quinazolinone with a vinyl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions such as temperature and pressure, and employing continuous flow reactors to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of a quinazolinone derivative with a carbonyl group.
Reduction: Formation of a quinazolinone derivative with an ethyl group.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to biologically active molecules.
Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid involves its interaction with specific molecular targets. For instance, its potential anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and leading to reduced cell growth .
Comparación Con Compuestos Similares
Similar Compounds
Vanillin: 4-Hydroxy-3-methoxybenzaldehyde, a simpler compound with a similar hydroxy and methoxy substitution pattern.
Ferulic Acid: 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid, which also features a hydroxy and methoxy substitution on a phenyl ring.
Quinazolinone Derivatives: Various compounds with a quinazolinone core, differing in their substituents and biological activities.
Uniqueness
4-{2-[2-(4-Hydroxy-3-methoxy-phenyl)-vinyl]-4-oxo-4H-quinazolin-3-yl}-benzoic acid is unique due to its combination of a quinazolinone core with a benzoic acid moiety and a vinyl linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C24H18N2O5 |
|---|---|
Peso molecular |
414.4 g/mol |
Nombre IUPAC |
4-[2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-4-oxoquinazolin-3-yl]benzoic acid |
InChI |
InChI=1S/C24H18N2O5/c1-31-21-14-15(6-12-20(21)27)7-13-22-25-19-5-3-2-4-18(19)23(28)26(22)17-10-8-16(9-11-17)24(29)30/h2-14,27H,1H3,(H,29,30)/b13-7+ |
Clave InChI |
CZAUUFMNIMDTJQ-NTUHNPAUSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[[4-[[6-(trifluoromethyl)pyridin-3-yl]methylamino]piperidin-1-yl]methyl]benzoate](/img/structure/B13410585.png)

![(2S,4R)-N-[(1S,2S)-2-chloro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B13410603.png)









![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
